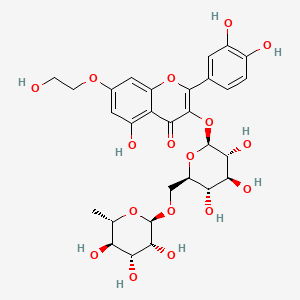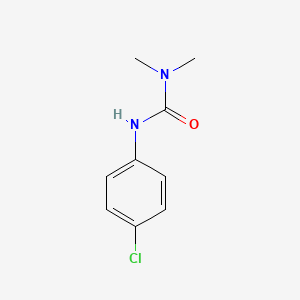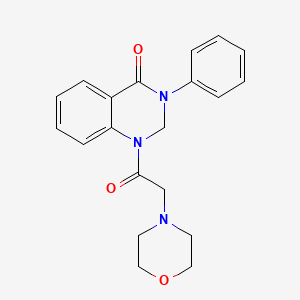
m-PEG8-Ms
Overview
Description
M-PEG8-Ms is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The chemical formula of m-PEG8-Ms is C16H34O10S . The exact mass is 418.19 and the molecular weight is 418.500 .Chemical Reactions Analysis
M-PEG8-Ms is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . The mesyl group in m-PEG8-Ms is a good leaving group for nucleophilic substitution reactions .Scientific Research Applications
Protein PEGylation
m-PEG8-Ms is used for the PEGylation of proteins . PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to proteins, which can improve the protein’s stability and protect it from proteolytic digestion . This process can also increase the protein’s half-life in biological applications, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity, improve its solubility, diminish the potential for aggregation, and minimize interference for both in vitro and in vivo applications .
Surface PEGylation
m-PEG8-Ms can be used to PEGylate amine surfaces . This process involves the covalent attachment of PEG chains to the surface of materials, which can improve the material’s biocompatibility, reduce non-specific binding of proteins and cells, and increase resistance to protein adsorption .
Drug Modification
m-PEG8-Ms can be used to add inert mass to drug compounds . This can improve the drug’s solubility, stability, and half-life, and can reduce its immunogenicity and potential toxicity .
Protein Labeling and Crosslinking
m-PEG8-Ms can be used in protein labeling and crosslinking . The NHS-ester group in m-PEG8-Ms is reactive with primary amines, allowing for efficient PEGylation of proteins, peptides, and other amine-containing molecules .
Nucleophilic Substitution Reactions
m-PEG8-Ms contains a mesyl group, which is a good leaving group for nucleophilic substitution reactions . This property can be utilized in various chemical synthesis and modification processes .
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in m-PEG8-Ms can increase solubility in aqueous media . This property can be beneficial in various applications where increased solubility of compounds is desired .
Mechanism of Action
Target of Action
m-PEG8-Ms is a PEG-based PROTAC linker . The primary targets of m-PEG8-Ms are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is a part of the ubiquitin-proteasome system, which is responsible for protein degradation in cells . The target protein is the specific protein that the PROTAC molecule is designed to degrade .
Mode of Action
m-PEG8-Ms operates by connecting two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . This forms a ternary complex, “target protein-PROTAC-E3 ubiquitin ligase”, which is a crucial biological event in the PROTAC-induced degradation of target proteins . The stability of this ternary complex is more important than the binding strength of the PROTAC molecule to the target protein or E3 ubiquitin ligase .
Biochemical Pathways
The action of m-PEG8-Ms exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . After the PROTAC molecule completes the ubiquitination of a target protein, it can dissociate from the target protein and the E3 ubiquitin ligase, and then proceed to tag another protein .
Pharmacokinetics
The pharmacokinetics of m-PEG8-Ms are influenced by its PEG linker. The increased hydrophilicity provided by a PEG linker can influence the potency, toxicity, and pharmacokinetics of the ADC . The PEG linker also increases the solubility of the compound in aqueous media .
Result of Action
The result of the action of m-PEG8-Ms is the selective degradation of target proteins . This degradation can lead to a halt in cell proliferation, or even cell death, when there is a lack of cell cycle proteins or the presence of CDK inhibitors .
Action Environment
The action, efficacy, and stability of m-PEG8-Ms can be influenced by environmental factors. For instance, the hydrophilic PEG spacer increases solubility in aqueous media , which can affect the compound’s action in different physiological environments.
Safety and Hazards
According to the safety data sheet, m-PEG8-Ms should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling m-PEG8-Ms .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSVPRBGVPHWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG8-Ms | |
CAS RN |
477775-57-8 | |
| Record name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















